molecular formula C20H22ClNO4 B14013207 1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride CAS No. 59276-09-4

1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride

Cat. No.: B14013207
CAS No.: 59276-09-4
M. Wt: 375.8 g/mol
InChI Key: KZLHYMACNUREIR-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride is a chemical compound that belongs to the isoquinoline class Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride can be achieved through a multi-step process. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the isoquinoline core. This method typically involves the reaction of 3,4-dimethoxybenzaldehyde with an amine derivative under acidic conditions to form the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-temperature reactions, specific catalysts, and solvent systems that facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Papaverine: Another isoquinoline derivative with vasodilatory properties.

    Berberine: Known for its antimicrobial and anti-inflammatory effects.

    Tetrahydroisoquinoline derivatives: A class of compounds with diverse biological activities.

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .

Properties

CAS No.

59276-09-4

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-22-17-7-5-13(12-19(17)24-3)11-16-14-6-8-18(23-2)20(25-4)15(14)9-10-21-16;/h5-10,12H,11H2,1-4H3;1H

InChI Key

KZLHYMACNUREIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC(=C3OC)OC)OC.Cl

Origin of Product

United States

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